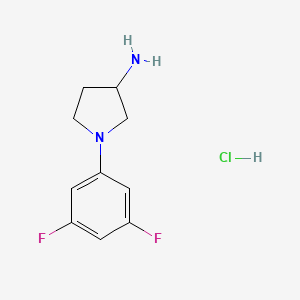
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClF₂N₂ and a molecular weight of 234.67 g/mol This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3,5-difluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Difluorophenyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)pyrrolidin-3-amine: This compound has a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-3-amine: The presence of methyl groups instead of fluorine can lead to differences in reactivity and biological activity.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: This compound has a carbonyl group in place of the amine group, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H13ClF2N2 |
|---|---|
Molekulargewicht |
234.67 g/mol |
IUPAC-Name |
1-(3,5-difluorophenyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F2N2.ClH/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14;/h3-5,9H,1-2,6,13H2;1H |
InChI-Schlüssel |
YFLRVUHCARRZBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=CC(=CC(=C2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


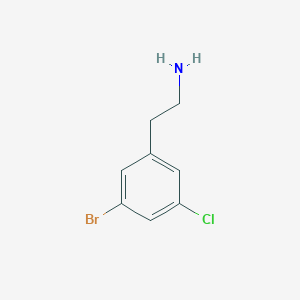
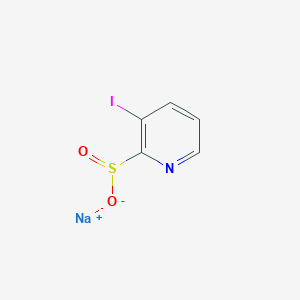
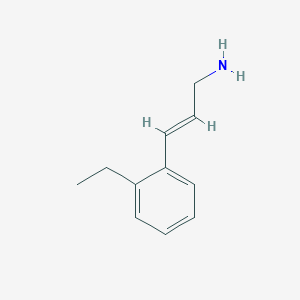
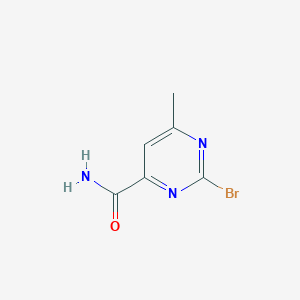
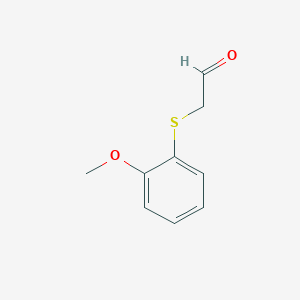
![3-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13650921.png)
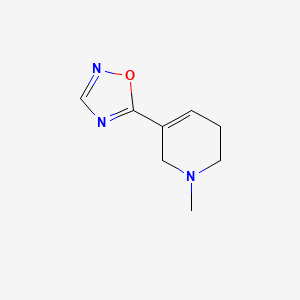
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
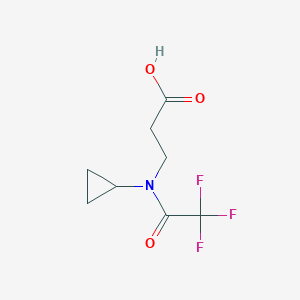

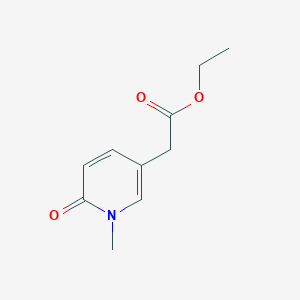
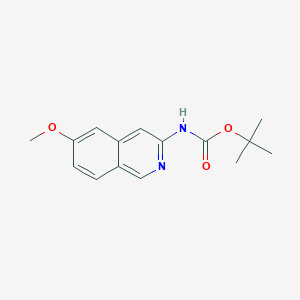
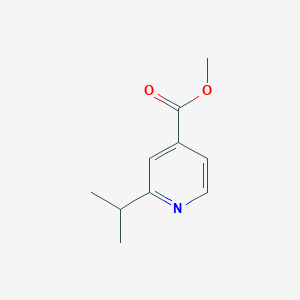
![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
